Cas no 19036-43-2 (3-Amino-2,2-dimethylpropanoic acid)
3-Amino-2,2-dimethylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethyl-beta-alanine
- 3-Amino-2,2-dimethylpropanoic acid
- 3-Amino-2,2-dimethyl-propanoic acid
- Propanoic acid,3-amino-2,2-dimethyl-
- 3-amino-2,2-dimethylpropanoic acid(SALTDATA: HCl)
- 3-amino-2,2-dimethyl-propionic acid
- Propanoic acid,3-amino-2,2-dimethyl
- Nsc 32047
- 3-Amino-2,2-dimethyl-propanoic acid HCl
- .BETA.-ALANINE, 2,2-DIMETHYL-
- A853250
- D76726
- MFCD09055365
- 2-methyl-aminoisobutyric acid
- AB49662
- DTXSID20172516
- FT-0648461
- AMINOPIVALIC ACID
- Propanoic acid, 3-amino-2,2-dimethyl-
- 3-amino-2,2-dimethylpropanoicacid
- 2-Methylaminoisobutyric acid
- 2,2-DIMETHYL-.BETA.-ALANINE
- NSC32047
- CS-0107300
- .BETA.-AMINOPIVALIC ACID
- 3-amino-2,2-dimethylpropionic acid
- CHEMBL2074956
- BS-52234
- amino-2,2-dimethylpropanoic acid
- AKOS011494777
- J-511522
- DGNHGRLDBKAPEH-UHFFFAOYSA-N
- SCHEMBL434731
- GN6Q6N22NJ
- EN300-67276
- 19036-43-2
- NSC-32047
- UNII-GN6Q6N22NJ
- Me-AIB
- alpha-(N-methyl-11C)-methylaminoisobutyric acid
- 14C-MeAIB
- alpha-(N-methyl-14C)-methylaminoisobutyric acid
- BETA-ALANINE, 2,2-DIMETHYL-
- DB-019182
- BETA-AMINOPIVALIC ACID
- DTXCID4095007
-
- MDL: MFCD09055365
- Inchi: 1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8)
- InChI Key: DGNHGRLDBKAPEH-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)CN)=O
Computed Properties
- Exact Mass: 117.07900
- Monoisotopic Mass: 117.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 98.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 0.75620
3-Amino-2,2-dimethylpropanoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
3-Amino-2,2-dimethylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0122-1g |
3-Amino-2,2-dimethyl-propionic acid |
19036-43-2 | 96% | 1g |
1144.86CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0122-5g |
3-Amino-2,2-dimethyl-propionic acid |
19036-43-2 | 96% | 5g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0122-25g |
3-Amino-2,2-dimethyl-propionic acid |
19036-43-2 | 96% | 25g |
12669.75CNY | 2021-05-07 | |
| Chemenu | CM127915-1g |
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19036-43-2 | 95% | 1g |
$310 | 2021-06-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1092-5g |
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$718 | 2023-09-07 | |
| Chemenu | CM127915-1g |
3-amino-2,2-dimethylpropanoic acid |
19036-43-2 | 95% | 1g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y0989440-5g |
3-Amino-2,2-dimethylpropanoic acid |
19036-43-2 | 95% | 5g |
$900 | 2024-08-02 | |
| Enamine | EN300-67276-0.05g |
3-amino-2,2-dimethylpropanoic acid |
19036-43-2 | 0.05g |
$123.0 | 2023-05-29 | ||
| Enamine | EN300-67276-0.1g |
3-amino-2,2-dimethylpropanoic acid |
19036-43-2 | 0.1g |
$128.0 | 2023-05-29 | ||
| Enamine | EN300-67276-0.25g |
3-amino-2,2-dimethylpropanoic acid |
19036-43-2 | 0.25g |
$134.0 | 2023-05-29 |
3-Amino-2,2-dimethylpropanoic acid Suppliers
3-Amino-2,2-dimethylpropanoic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3-Amino-2,2-dimethylpropanoic acid
Introduction to 3-Amino-2,2-dimethylpropanoic acid (CAS No. 19036-43-2)
3-Amino-2,2-dimethylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 19036-43-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, enzyme inhibition, and metabolic studies. Its molecular formula, C₆H₁₃NO₂, reflects a branched-chain structure with an amino group at the third carbon position, making it distinct from naturally occurring L-amino acids.
The synthesis and characterization of 3-Amino-2,2-dimethylpropanoic acid have been extensively studied in recent years, particularly in the context of designing novel therapeutic agents. The compound’s chiral center and bulky side chain contribute to its potential as a building block for peptidomimetics and protease inhibitors. Recent advancements in computational chemistry have enabled more precise predictions of its interactions with biological targets, enhancing the efficiency of drug discovery pipelines.
In the realm of medicinal chemistry, 3-Amino-2,2-dimethylpropanoic acid has been explored as a precursor for synthesizing compounds with anti-inflammatory and antimicrobial properties. Its structural motif is reminiscent of certain non-proteinogenic amino acids that exhibit significant biological activity. For instance, studies have demonstrated its role in modulating the activity of matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological processes such as cancer metastasis and tissue degradation.
One of the most compelling aspects of 3-Amino-2,2-dimethylpropanoic acid is its versatility in peptide coupling reactions. The presence of both an amino group and a carboxyl group allows for easy incorporation into peptide chains via standard coupling techniques like EDC/NHS or HATU/PyBOP. This property has made it a valuable reagent in the synthesis of cyclic peptides and stapled peptides, which are designed to enhance stability and target specificity. Recent publications highlight its use in creating peptidomimetics that mimic the bioactivity of natural peptides while avoiding their limitations such as rapid degradation or immunogenicity.
The pharmacokinetic profile of derivatives derived from 3-Amino-2,2-dimethylpropanoic acid has also been a subject of interest. Due to its branched structure, compounds incorporating this moiety often exhibit improved solubility and metabolic stability compared to linear amino acids. This characteristic is particularly advantageous in oral formulations where bioavailability is a critical factor. Researchers have leveraged this property to develop prodrugs that undergo enzymatic cleavage to release active therapeutic agents at targeted sites within the body.
Another area where 3-Amino-2,2-dimethylpropanoic acid has shown promise is in the field of enzyme engineering. Its unique steric environment can be exploited to design substrates or inhibitors that selectively target specific enzymes without affecting others. For example, modifications at the side chain position have allowed researchers to fine-tune binding affinities and selectivity profiles for enzymes involved in metabolic pathways relevant to diabetes and obesity. Such tailored inhibitors could potentially lead to novel therapeutic strategies for these conditions.
The role of 3-Amino-2,2-dimethylpropanoic acid in biocatalysis has not been overlooked either. Enzymes engineered to utilize non-natural amino acids like this one can be employed in synthetic biology applications where traditional amino acids are not sufficiently functionalized. This opens up new avenues for producing complex molecules with high precision and yield. Furthermore, its incorporation into enzyme active sites can provide insights into enzyme mechanisms by allowing researchers to probe specific interactions that are not possible with natural substrates.
Recent experimental data has also highlighted the potential applications of 3-Amino-2,2-dimethylpropanoic acid in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent or a component in metal-organic frameworks (MOFs). These materials have diverse applications ranging from gas storage to catalysis, underscoring the broad utility of this compound beyond traditional pharmaceutical contexts.
In conclusion,3-Amino-2,2-dimethylpropanoic acid (CAS No. 19036-43-2) represents a versatile building block with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel therapeutics while offering researchers insights into biological processes at a molecular level. As research continues to uncover new applications for this compound,3-Amino-2,2-dimethylpropanoic acid is poised to remain at the forefront of innovation in chemical biology and drug discovery.
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